N-(4-bromo-2-fluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN4OS/c1-2-14-3-5-15(6-4-14)19-12-20-22(25-9-10-28(20)27-19)30-13-21(29)26-18-8-7-16(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYBXCZTHJZCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that belongs to the class of pyrazolo derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 485.4 g/mol. The structure features a bromo and fluoro substituent on the phenyl ring, which may influence its biological activity.
Pharmacological Activities
Research indicates that compounds within the pyrazolo class exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazolo derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that certain pyrazolo compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific compound under investigation may share similar properties due to its structural characteristics.
- Enzyme Inhibition : Pyrazolo derivatives are known to inhibit various enzymes, which can be crucial in treating diseases such as cancer and inflammation. The compound's ability to interact with specific enzyme targets warrants further investigation .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Targeting Kinase Pathways : Many pyrazolo compounds act as kinase inhibitors, affecting signaling pathways that regulate cell growth and survival.
- Inducing Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .
- Modulating Gene Expression : Certain pyrazolo derivatives have been shown to affect gene expression related to cell cycle regulation and apoptosis .
Case Studies
Several studies have explored the biological effects of related pyrazolo compounds:
- Study on Anticancer Properties : A recent study highlighted the potential of pyrazolo derivatives in inhibiting tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to control groups .
- Enzymatic Activity Assessment : Another study evaluated the inhibitory effects of pyrazolo derivatives on specific enzymes involved in cancer metabolism, showing promising results that could translate into therapeutic strategies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrF NOS |
| Molecular Weight | 485.4 g/mol |
| Anticancer Activity | Inhibits proliferation in cancer cells |
| Enzyme Inhibition | Yes (specific targets under study) |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine
The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53 in ). The latter features a pyrimidine ring, which introduces additional nitrogen atoms that alter electronic properties and hydrogen-bonding capabilities. For instance, pyrazolo[3,4-d]pyrimidines are often used in kinase inhibitors due to their ability to mimic ATP’s purine ring, whereas pyrazolo[1,5-a]pyrazines may exhibit distinct binding profiles due to reduced nitrogen density .
Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds like F-DPA and DPA-714 () contain a pyrazolo[1,5-a]pyrimidine core with fluorophenyl and diethylamide substituents. These derivatives are utilized as radiotracers for neuroimaging, highlighting the impact of core heterocycles on application scope. The pyrazine ring in the target compound may offer improved metabolic stability compared to pyrimidine-based analogs .
Substituent Analysis
Halogenated Aromatic Groups
Sulfanyl vs. Oxygen-Based Linkers
The sulfanyl bridge in the target compound contrasts with oxygen-linked analogs (e.g., VUAA-1 in ). Sulfur’s larger atomic radius and polarizability can improve binding to cysteine-rich targets (e.g., ion channels) compared to oxygen’s rigidity .
Physicochemical Properties
*Predicted using QikProp (Schrödinger).
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-bromo-2-fluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving α-chloroacetamide intermediates and thiol-containing pyrazolo[1,5-a]pyrazine derivatives. Reaction optimization often includes temperature control (e.g., 273 K for intermediate stability) and catalysts like triethylamine to promote thioether bond formation. Similar protocols for analogous compounds emphasize dichloromethane as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide coupling .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data refinement typically employs SHELXL , a widely validated program for small-molecule crystallography. Key parameters include hydrogen bonding analysis (e.g., S(6) graph-set motifs for intramolecular interactions) and anisotropic displacement parameters. SHELX software suites are preferred for their robustness in handling twinned or high-resolution data .
Q. What physicochemical properties are critical for solubility and bioavailability studies?
- Methodological Answer :
- Hydrogen Bond Donors/Acceptors : 1 donor and 5 acceptors (calculated from molecular structure), influencing solubility in polar solvents .
- Topological Polar Surface Area (TPSA) : 87.5 Ų, suggesting moderate membrane permeability .
- LogP (XlogP) : ~2.6, indicating moderate lipophilicity suitable for balancing solubility and cellular uptake .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in thioether-linked pyrazolo[1,5-a]pyrazine systems?
- Methodological Answer :
- Optimized Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Byproduct Mitigation : Introduce protecting groups (e.g., Boc for amines) during intermediate steps to prevent unwanted sulfoxide formation.
- Analytical Monitoring : Employ LC-MS or NMR to track intermediates, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
Q. How should researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodological Answer :
- Twinning Analysis : Use SHELXD for initial phasing and PLATON to check for twinning operators. Refinement in SHELXL with TWIN and BASF commands can model twinned domains .
- Disorder Handling : Apply PART instructions in SHELXL to model split positions, constrained by similarity in bond lengths and angles. For solvent molecules, use SQUEEZE (in PLATON) to exclude poorly resolved electron density .
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 4-ethylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability, as seen in trifluoromethyl-containing analogs with improved pharmacokinetics .
- Sulfur Linker Replacement : Substitute the sulfanyl group with sulfone (-SO₂-) to evaluate impact on target binding affinity, leveraging precedents from pyrimidine-based acetamides .
Q. What mechanistic hypotheses explain the compound’s potential antimicrobial or anticancer activity?
- Methodological Answer :
- Enzyme Inhibition : Hypothesize inhibition of kinase or protease targets via molecular docking studies. The pyrazolo[1,5-a]pyrazine core may mimic ATP-binding motifs, as observed in related imidazo[1,2-a]pyridine derivatives .
- Cellular Assays : Validate using fluorescence-based apoptosis assays (e.g., Annexin V staining) and ROS detection kits to probe mechanisms in cancer cell lines .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental LogP values?
- Methodological Answer :
- Experimental Validation : Use shake-flask or HPLC methods to measure partition coefficients. Adjust computational models (e.g., XlogP) by incorporating correction factors for aromatic sulfides, which often deviate due to polarizability .
- Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
